5-Bromo-2-chloronicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-chloronicotinonitrile and related compounds involves multiple steps, starting from commercially available materials. For instance, 5-Bromo-nicotinic acid is chlorinated with thionyl chloride (SOCl2) to prepare 5-Bromo-nicotinate with a high yield. Subsequently, 5-Bromo-nicotinamide is prepared from 5-Bromo-nicotinate using ammonium aqueous, followed by oxidation with phosphorus oxychloride (POCl3) to obtain 5-Bromo-nicotinonitrile . Similarly, the synthesis of 5-bromopenta-2,4-diynenitrile, a related compound, is reported to be achieved in three steps, with the possibility of further functionalization through reactions with secondary amines and terminal alkynes .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-chloronicotinonitrile, such as 4-bromo-2,6-dichlorobenzonitrile, has been characterized as normal, with interesting features in crystal packing, such as short distances between nitrogen and bromine atoms that suggest intermolecular interactions . X-ray crystallography has been used to characterize the structures of derivatives obtained from reactions involving 5-bromopenta-2,4-diynenitrile .
Chemical Reactions Analysis
The reactivity of bromo-chloronicotinonitriles and their derivatives has been explored in various studies. For example, 5-bromopenta-2,4-diynenitrile reacts with secondary amines to form stable butadiynamines or enynenitriles, depending on the amine used. Additionally, its reaction with terminal alkynes in the presence of copper and palladium catalysts leads to polyfunctional carbon-rich scaffolds . Another study reported a cascade reaction of 5-bromopenta-2,4-diynenitrile with triisopropylsilylacetylene and triisopropylsilylbutadiyne, resulting in the formation of dienes and benzofulvenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloronicotinonitrile and related compounds are characterized using various spectroscopic techniques. For instance, the UV-visible spectrum of some relevant compounds has been recorded to understand their electronic properties . Infrared spectroscopy has been used to examine spectroscopic trends and correlate structural and electronic effects to hydrogen bonding tendencies in a series of N-phenylamides of 5-bromo-2-chloronicotinic acid . Additionally, 13C NMR data has been presented to characterize related compounds and their by-products .
Scientific Research Applications
“5-Bromo-2-chloronicotinonitrile” is an organic compound that has been used extensively in scientific research due to its unique properties . Here are some potential applications:
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Drug Discovery : This compound can be used as a lead compound or as a starting material for the synthesis of new drugs . Its unique chemical structure and properties make it a valuable resource in the field of medicinal chemistry .
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Organic Synthesis : “5-Bromo-2-chloronicotinonitrile” can be used in various organic synthesis processes . Its halogenated pyridine structure makes it a versatile reagent in the synthesis of complex organic molecules .
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Pesticide in Agriculture : This compound can also be used in agriculture as a pesticide. The specific use and effectiveness would depend on the pest species and the crop being protected.
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Building Block in Nanotechnology : “5-Bromo-2-chloronicotinonitrile” can be used in nanotechnology as a building block for the synthesis of various nanomaterials. These nanomaterials can have diverse applications, including electronics, medicine, and environmental science.
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Molecular Simulations : The compound can be used in molecular simulations, with programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These simulations can help researchers understand the compound’s properties and interactions at the molecular level .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOHJAYYYVQBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620594 | |
Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloronicotinonitrile | |
CAS RN |
405224-23-9 | |
Record name | 5-Bromo-2-chloro-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405224-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloronicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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